molecular formula C18H20N4O5S B11209132 N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

Cat. No.: B11209132
M. Wt: 404.4 g/mol
InChI Key: CGSKXWWMLBNEDA-UHFFFAOYSA-N
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Description

N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a nitrophenyl group, a thienopyrazole ring, and a cyclohexanecarboxamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thienopyrazole Ring: The thienopyrazole ring is synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction using concentrated nitric acid and sulfuric acid. This step requires careful control of temperature and reaction time to ensure the selective nitration of the desired position on the aromatic ring.

    Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the thienopyrazole intermediate with cyclohexanecarboxylic acid or its derivative. This coupling reaction is typically facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Chemical Reactions Analysis

N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrazole ring. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring. Halogenation, sulfonation, and nitration are common substitution reactions that can be performed under appropriate conditions.

Scientific Research Applications

N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of kinases or proteases, leading to the disruption of signaling pathways and cellular functions. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide can be compared with other similar compounds, such as:

    Thienopyrazole Derivatives: These compounds share the thienopyrazole core structure but differ in the substituents attached to the ring. They may exhibit different biological activities and chemical properties.

    Nitrophenyl Compounds: Compounds with a nitrophenyl group may have similar reactivity in terms of nitration and reduction reactions. the presence of other functional groups can significantly alter their overall properties.

    Cyclohexanecarboxamide Derivatives: These compounds share the cyclohexanecarboxamide moiety but differ in the other parts of the molecule. They may have different applications and biological activities.

Properties

Molecular Formula

C18H20N4O5S

Molecular Weight

404.4 g/mol

IUPAC Name

N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide

InChI

InChI=1S/C18H20N4O5S/c23-18(12-4-2-1-3-5-12)19-17-15-10-28(26,27)11-16(15)20-21(17)13-6-8-14(9-7-13)22(24)25/h6-9,12H,1-5,10-11H2,(H,19,23)

InChI Key

CGSKXWWMLBNEDA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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